(R)-Rivastigmine is the pharmacologically active enantiomer of rivastigmine, a synthetic carbamate derivative. [, , , , ] It is classified as a cholinesterase inhibitor, specifically targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [, , , ] (R)-Rivastigmine plays a significant role in scientific research as a tool to investigate cholinergic systems, Alzheimer's disease models, and potential therapeutic strategies for neurodegenerative diseases. [, , , , , , , , , ]
(R)-Rivastigmine exerts its pharmacological effects through the inhibition of both AChE and BuChE. [, , , ] It acts as a pseudo-irreversible inhibitor, forming a covalent bond with the active site serine residue of these enzymes. [, ] This inhibition prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and other cognitive functions. The dual inhibition of both AChE and BuChE by (R)-Rivastigmine distinguishes it from other cholinesterase inhibitors and might contribute to its therapeutic efficacy. [, ]
(R)-Rivastigmine is a lipophilic compound, facilitating its penetration across the blood-brain barrier, which is essential for its central nervous system activity. [] Its physicochemical properties, such as solubility, partition coefficient, and stability, influence its formulation, route of administration, and ultimately, its bioavailability and pharmacological effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: